Selectivity Profile Against DPP2, PREP, and FAP Proteases: A Quantitative Basis for Target De-Prioritization
In vitro enzyme inhibition assays reveal that Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate exhibits weak to negligible inhibition of human dipeptidyl peptidase 2 (DPP2) and prolyl endopeptidase (PREP), with IC50 values >100,000 nM and >10,000 nM, respectively [1]. In contrast, the compound displays measurable inhibition of mouse prolyl endopeptidase FAP (IC50 = 5,100 nM), demonstrating a modest selectivity for FAP over DPP2 and PREP [1]. This differential activity pattern contrasts with other nitropyridine derivatives that may show broader or more potent protease inhibition, providing a rational basis for compound selection when designing experiments focused on FAP-related pathways or when seeking a chemical probe with minimal DPP2/PREP interference.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | DPP2: >100,000 nM; PREP: >10,000 nM; FAP: 5,100 nM |
| Comparator Or Baseline | No direct comparator data available; comparison is made across the compound's own activity profile against different enzymes. |
| Quantified Difference | FAP inhibition is at least 20-fold more potent than DPP2 and 2-fold more potent than PREP within the same assay platform. |
| Conditions | In vitro enzyme inhibition assays using human seminal plasma DPP2, human recombinant PREP, and mouse FAP with chromogenic substrates (Lys-Ala-p-nitroanilide for DPP2, Z-Gly-Pro-p-nitroanilide for PREP, and similar for FAP) [1]. |
Why This Matters
This selectivity data enables researchers to either leverage the compound's modest FAP activity while minimizing confounding effects from DPP2/PREP inhibition, or to use it as a negative control for DPP2/PREP-focused studies, informing experimental design and data interpretation.
- [1] BindingDB. BDBM50382269 CHEMBL2022515. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50382269&google=BDBM50382269 View Source
